![molecular formula C7H6ClN3 B2942452 8-Chloroimidazo[1,2-a]pyridin-3-amine CAS No. 1427372-54-0](/img/structure/B2942452.png)

8-Chloroimidazo[1,2-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

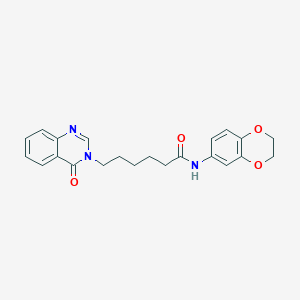

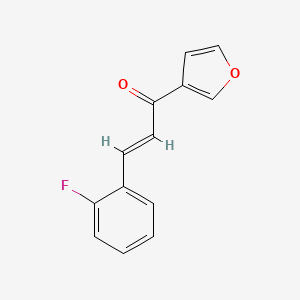

8-Chloroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the CAS Number: 1427372-54-0 . It has a molecular weight of 167.6 . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 8-Chloroimidazo[1,2-a]pyridin-3-amine has been reported in literature . For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) is used for the one-pot synthesis of therapeutically relevant fused imidazoles bridgehead nitrogen heterocyclic compounds from readily available aldehyde, isocyanide and amidine building blocks .Molecular Structure Analysis

The InChI Code for 8-Chloroimidazo[1,2-a]pyridin-3-amine is 1S/C7H6ClN3/c8-5-2-1-3-11-6 (9)4-10-7 (5)11/h1-4H,9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

8-Chloroimidazo[1,2-a]pyridin-3-amine is a solid at room temperature . It is typically stored in a dark place under an inert atmosphere .Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, the structural diversity offered by derivatives of 8-Chloroimidazo[1,2-a]pyridin-3-amine facilitates the search for new pharmacologically active compounds. For instance, the synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines is highlighted for its potential in creating combinatorial libraries, an approach useful for identifying compounds with optimal binding to biological targets (Schmid, Schühle, & Austel, 2006). Additionally, the synthesis of conformationally constrained tetrahydroimidazo[1,5-a]pyridine derivatives as farnesyltransferase inhibitors showcases the relevance of 8-Chloroimidazo[1,2-a]pyridin-3-amine in developing compounds with improved metabolic stability, an essential factor in drug design (Dinsmore et al., 2000).

Materials Science and Organic Synthesis

In materials science, 8-Chloroimidazo[1,2-a]pyridin-3-amine derivatives have been investigated for their phosphorescent properties, which are influenced by positional isomeric effects. This application is crucial for developing new materials with switchable phosphorescence, responding to external stimuli like acid-base vapor (Li & Yong, 2019). Such materials have potential uses in sensors and display technologies.

Mechanism of Action

Target of Action

The primary targets of 8-Chloroimidazo[1,2-a]pyridin-3-amine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular processes.

properties

IUPAC Name |

8-chloroimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBAZGQVTNUMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroimidazo[1,2-a]pyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)

![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)